3-(2-Chlorophenyl)imidazo[1,5-a]pyridine oxalate
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Overview
Description
Preparation Methods
The synthesis of 3-(2-Chlorophenyl)imidazo[1,5-a]pyridine oxalate typically involves the condensation of 2-chlorobenzaldehyde with 2-aminopyridine under acidic conditions, followed by cyclization to form the imidazo[1,5-a]pyridine core. The oxalate salt is then formed by reacting the imidazo[1,5-a]pyridine derivative with oxalic acid. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity.
Chemical Reactions Analysis
3-(2-Chlorophenyl)imidazo[1,5-a]pyridine oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-(2-Chlorophenyl)imidazo[1,5-a]pyridine oxalate has a wide range of scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of novel compounds with potential biological activities.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research has explored its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.
Industry: The compound’s luminescent properties make it useful in the development of optoelectronic devices and sensors.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)imidazo[1,5-a]pyridine oxalate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
3-(2-Chlorophenyl)imidazo[1,5-a]pyridine oxalate is unique due to its specific structural features and biological activities. Similar compounds include:
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure but differ in the position of the nitrogen atom and substituents, leading to distinct biological activities.
Imidazo[4,5-b]pyridine derivatives: These compounds have a different arrangement of the imidazo and pyridine rings, resulting in varied chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(2-chlorophenyl)imidazo[1,5-a]pyridine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2.C2H2O4/c14-12-7-2-1-6-11(12)13-15-9-10-5-3-4-8-16(10)13;3-1(4)2(5)6/h1-9H;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYDWRFQKZUOGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C3N2C=CC=C3)Cl.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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